molecular formula C9H15N5O2 B8672092 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

Cat. No. B8672092
M. Wt: 225.25 g/mol
InChI Key: LAKIDVHOOQMBLM-UHFFFAOYSA-N
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Patent
US08618287B2

Procedure details

The synthesis of the intermediate 12c is achieved from 2-methyl-piperazine according to the operating procedure described for the synthesis of 12a (solid, yield: 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5](=[O:10])[C:4]([N:11]2[CH2:16][CH2:15][NH:14][CH:13](C)[CH2:12]2)=[N:3]1.CC1CNCCN1>>[CH3:1][N:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5](=[O:10])[C:4]([N:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(N(C1=O)C)=O)N1CC(NCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(N(C1=O)C)=O)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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